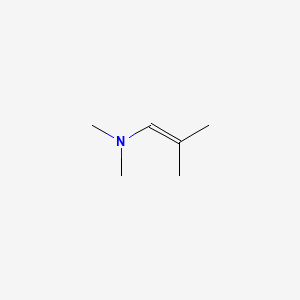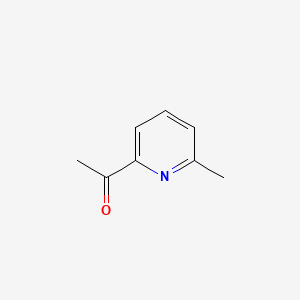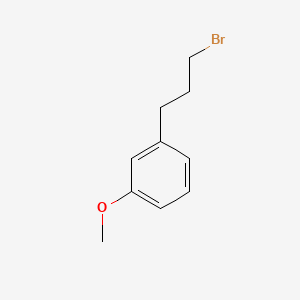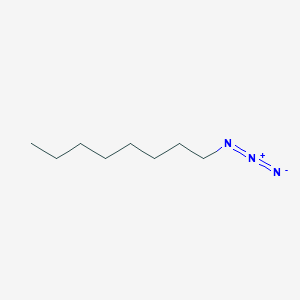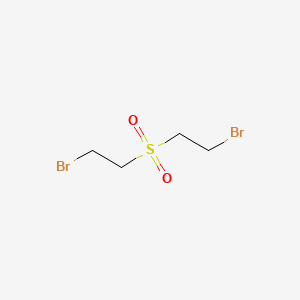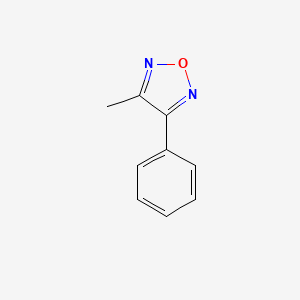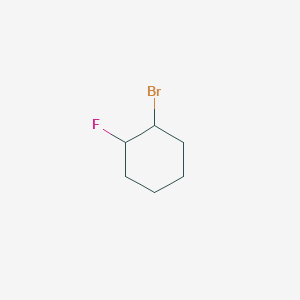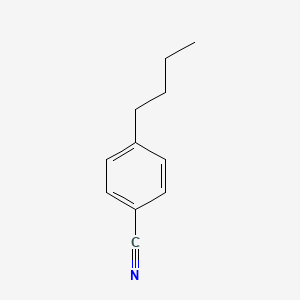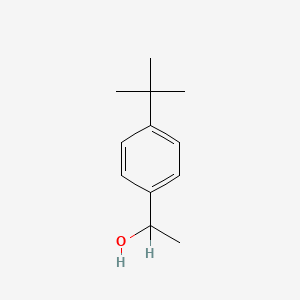
1-(4-tert-Butylphenyl)ethanol
概要
説明
Synthesis Analysis
The synthesis of 1-(4-tert-Butylphenyl)ethanol and its derivatives often involves catalytic reactions and the use of protecting groups to ensure the selective addition of functional groups. One approach involves the anionic polymerization of styrene derivatives containing tert-butyldimethylsilyl ethers, leading to well-defined poly(vinylphenol), poly[(vinylphenyl)methanol], and poly[2-vinylphenyl)ethanol], showcasing the versatility in synthesizing phenolic compounds with precise molecular weight control (Hirao et al., 1993).
Molecular Structure Analysis
The molecular structure of 1-(4-tert-Butylphenyl)ethanol and related compounds has been elucidated through various spectroscopic and crystallographic techniques. For instance, the structure of related benzyl-substituted tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives reveals insights into the molecular constitution and crystal packing, highlighting the role of hydrogen bonding and solvent interaction in determining the molecular conformation (Cruz et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-tert-Butylphenyl)ethanol are diverse, including hydroesterification processes where the compound interacts with other alcohols in the presence of catalysts to form esters, demonstrating its reactivity and potential in synthesizing valuable esters (Qiao & Deng, 2002).
Physical Properties Analysis
The physical properties of 1-(4-tert-Butylphenyl)ethanol, such as density, solubility, and phase behavior, are crucial for its application in various fields. Studies on ternary mixtures involving 1-butyl-3-methylimidazolium tetrafluoroborate, ethanol, and water reveal the compound's behavior under different pressures and temperatures, providing insight into its thermodynamic properties and interactions with other substances (Rilo et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-(4-tert-Butylphenyl)ethanol, including its reactivity, stability, and interactions with various reagents, are integral to its utility in chemical synthesis. The compound's role in the homogeneous catalysis of ethyl tert-butyl ether formation from tert-butyl alcohol in compressed liquid ethanol showcases its potential in synthesizing biofuels and other valuable chemical products (Habenicht et al., 1995).
科学的研究の応用
“1-(4-tert-Butylphenyl)ethanol” is a chemical compound with the molecular formula C12H18O and a molecular weight of 178.27 . It’s a solid substance at room temperature with a melting point of 66-67°C .
This compound is used as an important raw material and intermediate in various fields :
- Organic Synthesis : It’s used as an intermediate in the synthesis of other organic compounds .
- Pharmaceuticals : It can be used in the production of drugs, although the specific drugs are not mentioned in the sources .
- Agrochemicals : It’s used in the production of agrochemicals, which include pesticides, fertilizers, and other chemicals used in agriculture .
- Dyestuff : It’s used in the production of dyes, which are substances that impart color to materials .
-
Epoxy Resins and Curing Agents : Similar to 4-tert-Butylphenol, it could potentially be used in the production of epoxy resins and curing agents . Epoxy resins are a type of polymer that are used in a wide variety of industries, including automotive, marine, and aerospace for their strong adhesive properties and resistance to heat and chemical damage .
-
Polycarbonate Resins : It could also be used in the production of polycarbonate resins . Polycarbonates are a type of thermoplastic polymer that are used in a wide variety of applications, including in the production of compact discs, eyewear, and certain types of plastic lenses .
-
Electrophilic Aromatic Substitution : This compound could potentially be used in electrophilic aromatic substitution reactions . These are common reactions in organic chemistry where an atom (usually hydrogen) attached to an aromatic system (such as a benzene ring) is replaced by an electrophile .
-
Synthesis of (4-tert-butylphenyl)ethanone : It could be used in the synthesis of (4-tert-butylphenyl)ethanone . This illustrates the sequential use of alkylation and acylation reactions .
Safety And Hazards
特性
IUPAC Name |
1-(4-tert-butylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJQAXFZHFUFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293804 | |
| Record name | 1-(4-tert-Butylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-Butylphenyl)ethanol | |
CAS RN |
34386-42-0 | |
| Record name | 1-(p-tert-Butylphenyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-tert-Butylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-tert-butylphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)
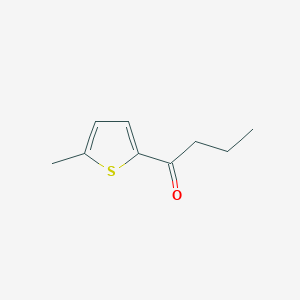
![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)
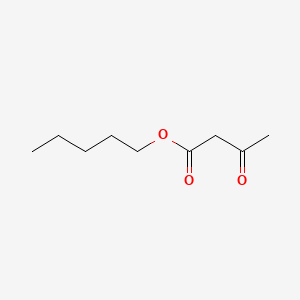
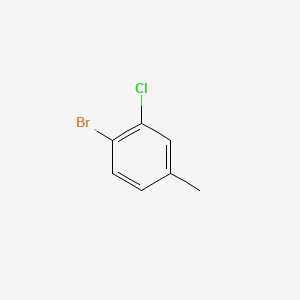
![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)
